4-Octadecylphenol
Description
Contextualization within Advanced Alkylphenol Chemistry Research
4-Octadecylphenol is a member of the alkylphenol family, which are organic compounds derived from the alkylation of phenols. wikipedia.org This group also includes more commonly known compounds like nonylphenol and octylphenol (B599344). wikipedia.orgtaylorandfrancis.com What distinguishes this compound within this class is its long, straight-chain C₁₈ alkyl group attached to the phenol (B47542) ring. benchchem.com This lengthy alkyl chain imparts a significantly higher molecular weight and increased hydrophobicity compared to its shorter-chain counterparts. benchchem.com
The general synthesis of long-chain alkylphenols like this compound involves the alkylation of phenol with an appropriate alkene, in this case, 1-octadecene (B91540). wikipedia.orgprepchem.com For instance, a common laboratory preparation involves reacting phenol with 1-octadecene in the presence of an Amberlyst 15 catalyst. prepchem.com The reaction mixture is heated, and after the reaction is complete, the catalyst is filtered off, and excess phenol is removed via vacuum distillation. prepchem.com
The structure of the resulting octadecylphenol can vary, with the alkyl group attaching at different positions on the phenol ring. Spectroscopic methods like 13C-NMR and 1H-NMR are used to determine the ratio of ortho to para substitution and the substitution pattern on the alkyl chain. prepchem.com
Contemporary Significance in Chemical and Biological Sciences
In the realm of chemical sciences, this compound and its derivatives are of significant interest. It serves as an important intermediate in the synthesis of various fine chemicals. simo-chem.com A primary application is in the production of non-ionic surfactants. simo-chem.com The long hydrophobic octadecyl chain combined with the hydrophilic phenolic head makes it a precursor for creating effective emulsifiers, dispersants, and wetting agents used in various industries. simo-chem.com
Furthermore, this compound is utilized in the synthesis of phenolic resins and as a stabilizer in polymers. benchchem.comgoogle.com Its incorporation into resins can modify their properties, and its antioxidant capabilities make it a useful additive in plastics and rubber to prevent degradation. benchchem.comsimo-chem.com Research has also explored its use in the preparation of lubricant additives. simo-chem.com
From a biological sciences perspective, alkylphenols, in general, have been the subject of study due to their potential to act as xenoestrogens. wikipedia.org While much of this research has focused on shorter-chain alkylphenols like nonylphenol, the biological activity of long-chain alkylphenols is also an area of investigation. For example, some studies have evaluated the effects of related compounds like 4-dodecylphenol (B94205) on the production of specific cytokines in spleen cells. sigmaaldrich.com The potential for these compounds to interact with biological systems, such as their antioxidant properties, continues to drive research. cymitquimica.comresearchgate.net
Detailed Research Findings
To provide a clearer picture of this compound's characteristics, the following data tables summarize some of its key physicochemical properties and compare it with other relevant alkylphenols.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2589-79-9 | benchchem.comsimo-chem.com |
| Molecular Formula | C₂₄H₄₂O | simo-chem.com |
| Molecular Weight | 346.6 g/mol | sigmaaldrich.com |
| Appearance | White to yellow powder or crystals | sigmaaldrich.com |
| Solubility | Insoluble in water, soluble in acetone | simo-chem.com |
| Purity | Typically 95% | sigmaaldrich.com |
| Compound | Alkyl Chain | Molecular Weight (g/mol) | Key Applications | Source |
|---|---|---|---|---|
| 4-Octylphenol | C₈ | 206.32 | Production of phenolic resins | taylorandfrancis.com |
| 4-Nonylphenol (B119669) | C₉ (branched) | ~220 | Production of nonylphenol ethoxylates (surfactants) | benchchem.com |
| 4-Dodecylphenol | C₁₂ | 262.43 | Corrosion inhibitors, polymeric nanorods | sigmaaldrich.com |
| This compound | C₁₈ | 346.6 | Surfactants, antioxidants, lubricant additives, resin modifiers | benchchem.comsimo-chem.com |
Structure
2D Structure
Properties
IUPAC Name |
4-octadecylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZUBPHXHVWGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397279 | |
| Record name | 4-octadecylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-79-9 | |
| Record name | 4-Octadecylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-octadecylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Octadecylphenol
Electrophilic Alkylation Strategies for Phenol (B47542) Derivatization
The primary method for synthesizing 4-octadecylphenol is the electrophilic alkylation of phenol, a class of reactions known as Friedel-Crafts alkylation. rsc.orgwhiterose.ac.uk This process involves the introduction of an octadecyl group onto the phenol ring, typically using 1-octadecene (B91540) as the alkylating agent. prepchem.com The hydroxyl group of phenol is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. savemyexams.com This activation preferentially directs the incoming electrophile to the ortho and para positions. whiterose.ac.uksavemyexams.com
Catalytic Systems in Friedel-Crafts Alkylation
The choice of catalyst is crucial in Friedel-Crafts alkylation as it influences both the reaction rate and the selectivity of the products. Both homogeneous and heterogeneous catalysts are employed in the alkylation of phenols. scielo.br
Homogeneous Catalysts: Traditional homogeneous catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). scielo.br While effective, these catalysts often lead to environmental concerns due to the generation of toxic aqueous waste. scielo.br Rhenium complexes, specifically Re₂(CO)₁₀, have been shown to effectively catalyze the monoalkylation of phenols with terminal alkenes, yielding good to excellent results. nih.govacs.org
Heterogeneous Catalysts: To circumvent the issues associated with homogeneous catalysts, solid acid catalysts have been developed. These are often more environmentally friendly and easier to separate from the reaction mixture. Examples include:
Zeolites: Large-pore zeolites like H-beta (BEA), H-mordenite (MOR), and H-USY (FAU) are used for the liquid-phase alkylation of phenol with long-chain alkenes. epa.gov The catalytic activity for the alkylation of phenol with 1-octene (B94956) follows the order: BEA(15) > FAU(15) > MOR(11). epa.gov
Clay-Based Catalysts: Fe-bentonite has demonstrated excellent catalytic activity in the alkylation of phenol. researchgate.net
Supported Catalysts: Silica gel-supported aluminum phenolate (B1203915) has been successfully used for the alkylation of phenol with alkenes. whiterose.ac.ukwhiterose.ac.uk Another example is the use of Amberlyst 15, a macroporous cation-exchange resin, which has been used in the synthesis of octadecyl phenol from phenol and 1-octadecene. scielo.brprepchem.com
Interactive Data Table: Comparison of Catalytic Systems for Phenol Alkylation
| Catalyst Type | Example(s) | Phase | Advantages | Disadvantages |
| Homogeneous | AlCl₃, H₂SO₄, Re₂(CO)₁₀ | Liquid | High activity | Difficult to separate, corrosive, toxic waste |
| Heterogeneous | Zeolites (H-beta, H-USY), Clay (Fe-bentonite), Supported (Amberlyst 15) | Solid | Environmentally friendly, easily separable, reusable | Can have lower activity than homogeneous catalysts |
Strategies for Regioselective Para-Substitution
Achieving high regioselectivity for the para-substituted product, this compound, is a significant challenge in phenol alkylation, as ortho-alkylation is a competing reaction. whiterose.ac.uk The hydroxyl group on the phenol ring directs incoming electrophiles to both the ortho and para positions. savemyexams.com Several strategies have been developed to enhance para-selectivity.
The choice of catalyst and reaction conditions plays a significant role. For instance, the use of certain solid acid catalysts with specific pore structures can sterically hinder the formation of the ortho-isomer, thereby favoring the para-product. whiterose.ac.uk Clays, due to their acidic nature and pore shape, have been shown to preferentially lead to para-alkylation. whiterose.ac.uk
Furthermore, the use of hexafluoroisopropanol (HFIP) as a solvent or promoter has been shown to achieve highly regioselective para-alkylation of phenols with tertiary alkyl bromides. rsc.org Mechanistic studies suggest that HFIP acts as a weak Lewis acid, activating the haloalkane and coordinating with the phenol through hydrogen bonding. This coordination increases the steric hindrance around the ortho positions, favoring para-substitution. rsc.org
In some cases, thermodynamic control can be utilized to favor the more stable para-isomer. This often involves higher reaction temperatures, which can promote the isomerization of the initially formed ortho-alkylated phenol to the para-alkylated product. researchgate.net
Functionalization and Derivatization Techniques for this compound
Once synthesized, this compound can be further modified to tailor its properties for specific applications. These modifications can target either the phenolic hydroxyl group or the long alkyl chain.
Chemical Modification of the Phenolic Hydroxyl Group
The hydroxyl group of this compound is a key site for chemical modification. Common reactions include:
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. pharmaxchange.info This involves deprotonating the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. pharmaxchange.info The choice of solvent is crucial in determining the outcome, with aprotic solvents like DMF and DMSO favoring O-alkylation. pharmaxchange.info
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) can form esters.
Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC), the hydroxyl group is often derivatized to increase volatility and improve chromatographic performance. epa.gov Common derivatizing agents include diazomethane, which forms a methyl ether (anisole), and pentafluorobenzyl bromide (PFBBr). epa.gov Silylation, using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), converts the hydroxyl group to a t-butyldimethylsilyl (TBDMS) ether. researchgate.net
Alkyl Chain Modifications and Their Impact on Research Outcomes
While less common than modifications to the hydroxyl group, the octadecyl chain can also be functionalized. The long alkyl chain is largely responsible for the compound's hydrophobic nature and its utility in applications like lubricants and surfactants.
Introducing functional groups onto the alkyl chain can significantly alter the compound's properties. For example, introducing polar groups could modify its surfactant properties. Methods for functionalizing unactivated aliphatic C-H bonds, often involving photoredox catalysis, could potentially be applied to the octadecyl chain of this compound. nih.gov Such modifications could lead to novel materials with unique amphiphilic characteristics.
Mechanistic Insights into this compound Synthesis Pathways
The synthesis of this compound via Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
Formation of the Electrophile: The catalyst interacts with the alkylating agent (1-octadecene) to generate a carbocation. In the case of a Lewis acid catalyst like AlCl₃, it coordinates with the alkene, making it more electrophilic. With a Brønsted acid, the acid protonates the double bond of the alkene to form a secondary carbocation.
Electrophilic Attack: The electron-rich phenol ring attacks the carbocation. The hydroxyl group directs the attack to the ortho and para positions due to resonance stabilization of the resulting intermediate (the arenium ion or sigma complex).
Deprotonation: A base (which can be the solvent or another molecule in the reaction mixture) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol product.
The competition between O-alkylation (ether formation) and C-alkylation (formation of alkylphenol) is a key aspect of the mechanism. C-alkylation is generally favored at higher temperatures and with stronger acid catalysts, while O-alkylation can be more prevalent at lower temperatures and with weaker acid sites. scielo.br The use of an aluminum-based catalyst often proceeds through an aluminum phenoxide intermediate, which hinders O-alkylation by blocking the oxygen atom. amazonaws.com
Interactive Data Table: Mechanistic Factors in Phenol Alkylation
| Factor | Influence on Reaction |
| Catalyst Type | Determines electrophile generation and can influence regioselectivity. |
| Temperature | Higher temperatures generally favor C-alkylation over O-alkylation and can promote isomerization to the thermodynamically more stable para-isomer. |
| Solvent | Can influence the solvation of intermediates and affect the O/C-alkylation ratio. Protic solvents can shield the phenolate oxygen, favoring C-alkylation. pharmaxchange.info |
| Nature of Alkylating Agent | The structure of the alkene can affect the stability of the carbocation intermediate and the potential for rearrangements. |
Reaction Mechanism Elucidation via Advanced Spectroscopic Methods
The synthesis and subsequent transformations of this compound can be meticulously monitored and understood through the application of advanced spectroscopic methods. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are indispensable for confirming structural changes and elucidating reaction mechanisms. nzqa.govt.nz A common synthetic route involves a two-step process: the Fries rearrangement of a phenolic ester, followed by reduction of the resulting ketone. wikipedia.orgyoutube.com
Consider the synthesis starting from phenyl octadecanoate. The first step is a Lewis acid-catalyzed Fries rearrangement to form 4-octadecanoylphenol. aakash.ac.inorganic-chemistry.org In this step, the octanoyl group migrates from the phenolic oxygen to the para position of the aromatic ring. wikipedia.org The reaction progress can be followed by observing specific changes in the spectra. The disappearance of the ester functional group and the appearance of a ketone and a phenol are key indicators. rsc.org
The second step involves the reduction of the ketone group of 4-octadecanoylphenol to a methylene (B1212753) group, yielding the final product, this compound. A Clemmensen or Wolff-Kishner reduction is typically employed for this transformation. Spectroscopic analysis confirms the success of this step by the disappearance of the ketone carbonyl signal and the appearance of a new signal corresponding to the benzylic methylene (-CH₂-) protons.
The structural transformations throughout this synthetic sequence are confirmed by characteristic changes in spectroscopic data. Each technique provides complementary information, allowing for a comprehensive elucidation of the reaction pathway from starting material to final product. researchgate.netlehigh.edu
Table 1: Spectroscopic Data for the Synthesis of this compound
| Compound | Method | Key Spectroscopic Signature |
| Phenyl octadecanoate (Starting Material) | IR (cm⁻¹) | ~1760 (Ester C=O stretch) |
| ¹H NMR (δ, ppm) | Aromatic protons (e.g., 7.1-7.4); Alkyl chain protons (e.g., 0.8-2.6) | |
| ¹³C NMR (δ, ppm) | ~172 (Ester C=O); Aromatic carbons (e.g., 121-151) | |
| 4-Octadecanoylphenol (Intermediate) | IR (cm⁻¹) | 3200-3500 (Broad O-H stretch); ~1680 (Ketone C=O stretch) |
| ¹H NMR (δ, ppm) | Phenolic -OH (e.g., 4.5-5.5); Aromatic protons (AA'BB' system, e.g., 6.9 & 7.9) | |
| ¹³C NMR (δ, ppm) | ~202 (Ketone C=O); Phenolic C-OH (e.g., ~160) | |
| This compound (Final Product) | IR (cm⁻¹) | 3200-3500 (Broad O-H stretch); Disappearance of C=O stretch |
| ¹H NMR (δ, ppm) | Benzylic -CH₂- protons (triplet, e.g., ~2.5); Aromatic protons (AA'BB' system, e.g., 6.8 & 7.1) | |
| ¹³C NMR (δ, ppm) | Disappearance of C=O signal; Benzylic -CH₂- (e.g., ~35) |
Note: The chemical shifts (δ) and wavenumbers provided are approximate and can vary based on the solvent and specific experimental conditions.
Influence of Steric and Electronic Factors on Reaction Efficiency
The chemical reactivity of this compound is significantly governed by the interplay of steric and electronic factors originating from its constituent groups: the phenolic hydroxyl (-OH) group and the long C₁₈H₃₇ alkyl chain. libretexts.org
Electronic Factors: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution. wikipedia.org Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This increases the ring's nucleophilicity and stabilizes the carbocation intermediate (arenium ion) formed during the reaction. hu.edu.jo The octadecyl group, being an alkyl group, is a weak activator through an inductive effect, also directing incoming electrophiles to the ortho and para positions. libretexts.org Since the octadecyl group already occupies the para position, the electronic effects of both substituents combine to strongly activate the two ortho positions (C3 and C5) for electrophilic attack. msu.edu
Steric Factors: The most significant steric factor is the bulkiness of the long octadecyl chain. rsc.org Positioned at C4, this large, non-polar chain creates substantial steric hindrance, physically obstructing the approach of reagents to the adjacent ortho positions (C3 and C5). libretexts.org This effect, known as steric hindrance, can dramatically reduce the rate and efficiency of reactions at these sites, especially when the attacking species is also large. libretexts.orgmsu.edu
Table 2: Predicted Influence of Steric and Electronic Factors on Reactions of this compound
| Reaction Type | Reagent Example | Electronic Influence | Steric Influence | Predicted Outcome / Efficiency |
| Electrophilic Aromatic Substitution (Halogenation) | Br₂ / FeBr₃ | Strong activation of ortho positions (C3, C5) by -OH and -C₁₈H₃₇ groups. | High steric hindrance at ortho positions from the octadecyl chain. | Reaction may be slow. Product is likely 3-bromo-4-octadecylphenol, but efficiency is reduced compared to phenol. Di-substitution is highly unlikely. |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃ / H₂SO₄ | Very strong activation of ortho positions. | High steric hindrance at ortho positions. | High risk of oxidative decomposition due to the strongly activating phenol group. msu.edu If successful, nitration at C3 would be favored electronically but hindered sterically, leading to low yields. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Strong activation of ortho positions. | Extreme steric hindrance due to bulky acylating agent and octadecyl chain. | Reaction at the aromatic ring is highly inefficient and unlikely to proceed at the ortho positions. Reaction may occur at the phenolic oxygen (O-acylation). |
| O-Alkylation (Williamson Ether Synthesis) | CH₃I / NaH | N/A for ring position. Reaction is at the phenoxide oxygen. | Minimal steric hindrance at the hydroxyl group from the octadecyl chain. | High efficiency. The reaction site is distant from the bulky alkyl chain, allowing for ready formation of the corresponding ether. |
Environmental Research and Ecotoxicological Impact of 4 Octadecylphenol
Environmental Occurrence and Distribution Studies
Recent research has focused on identifying the presence and concentration of 4-Octadecylphenol in various environmental compartments. These studies are essential for assessing the extent of contamination and potential exposure to wildlife and humans.
Spatial and Temporal Distribution in Aquatic and Sediment Compartments
While specific studies on the spatial and temporal distribution of this compound are not widely available in the provided search results, the general principles of the distribution of similar persistent organic pollutants (POPs) can be informative. POPs, which include a range of industrial chemicals and pesticides, are known to be transported from their sources via atmospheric and water pathways. nih.gov Their distribution in aquatic environments is influenced by factors such as water currents, sediment characteristics, and proximity to industrial or municipal discharge points. nih.govresearchgate.net
For instance, studies on other organic pollutants have shown that their concentrations can vary significantly between different locations within a river system, with higher levels often found in sediments compared to the water column. nih.gov This is because many organic compounds have a tendency to adsorb to particulate matter, which then settles to the bottom. nih.gov Seasonal variations can also play a role, with factors like rainfall and temperature potentially influencing the release and transport of these chemicals into aquatic ecosystems. mdpi.com
Environmental Fate and Transport Dynamics
The fate and transport of a chemical in the environment describe its movement and transformation over time. cdc.gov Understanding these dynamics is crucial for predicting where a contaminant will end up and how long it will persist.
Biodegradation Pathways and Biotransformation Products in Various Media
Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi. researchgate.net This process can lead to the transformation of a parent compound into various biotransformation products. nih.gov The specific pathways of biodegradation can vary depending on the chemical structure, the microorganisms present, and the environmental conditions (e.g., presence or absence of oxygen). libretexts.org
For phenolic compounds, anaerobic biodegradation can occur through pathways involving the formation of intermediates like 4-hydroxybenzoate. researchgate.net Aerobic degradation often involves hydroxylation reactions catalyzed by enzymes called oxygenases. libretexts.org While specific biodegradation pathways for this compound were not detailed in the search results, studies on similar compounds, such as perfluorooctanoic acid (PFOA), have identified several shorter-chain biotransformation products. mdpi.com The identification of such products is key to understanding the complete degradation pathway of a contaminant. iue.ac.cn
Abiotic Degradation Mechanisms, including Photolysis and Hydrolysis
Abiotic degradation refers to the breakdown of a chemical through non-biological processes, primarily photolysis and hydrolysis. noack-lab.com
Photolysis is the degradation of a chemical by light, particularly sunlight. cabidigitallibrary.org It can be a significant degradation pathway for compounds in surface waters and on soil surfaces where light can penetrate. noack-lab.comcabidigitallibrary.org The rate of photolysis depends on the chemical's ability to absorb light at environmentally relevant wavelengths. nih.gov
Hydrolysis is the breakdown of a chemical by reaction with water. cabidigitallibrary.org This process is particularly relevant for compounds with certain functional groups, such as esters and carbamates. libretexts.org The rate of hydrolysis can be influenced by the pH of the water. nih.gov
While specific studies on the photolysis and hydrolysis of this compound were not found, research on other organic compounds demonstrates the importance of these mechanisms. For example, some ionophore antibiotics are susceptible to hydrolysis in acidic conditions, while others are degraded by photolysis. nih.gov For some pollutants, indirect photolysis, involving reactions with other light-absorbing substances in the water, can be a major degradation pathway. iue.ac.cn
Sorption and Mobility in Soil-Water Systems
Sorption is the process by which a chemical associates with solid particles, such as soil and sediment. enviro.wiki This process significantly affects a contaminant's mobility in the environment. enviro.wiki Highly sorbed chemicals are less likely to move with water and are therefore less mobile. enviro.wiki
The extent of sorption is influenced by the chemical's properties and the characteristics of the soil or sediment, particularly the organic matter content. enviro.wikimdpi.com Nonionic and nonpolar organic contaminants tend to associate with the organic matter in soils. enviro.wiki The sorption behavior can be described by a sorption coefficient (Kd or Koc), which indicates the chemical's affinity for the solid phase relative to the water phase. mdpi.com
The mobility of a chemical in soil is also affected by factors such as soil type, pH, and the presence of other substances. itrcweb.orgresearchgate.net Understanding sorption is critical for predicting the potential for groundwater contamination. Chemicals that are strongly sorbed are more likely to remain in the upper soil layers, while those with low sorption potential can be leached into groundwater. nih.gov
Ecotoxicological Effects on Non-Target Organisms
The release of chemical compounds into the environment raises concerns about their potential impact on organisms not intended to be affected. The study of these ecotoxicological effects is crucial for understanding and mitigating the environmental risks associated with substances like this compound. This section explores the various adverse effects of this compound on a range of non-target organisms, from aquatic to terrestrial species.
Endocrine Disruption Potential in Aquatic and Terrestrial Species
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system of organisms. doi.govnih.gov This interference can lead to adverse developmental, reproductive, neurological, and immune effects in both individuals and their offspring. doi.govnih.gov A wide variety of chemicals, including some phenols, have been identified as potential EDCs. doi.govusgs.gov These substances can mimic or block natural hormones, thereby disrupting the sensitive hormonal balance that governs numerous biological processes. doi.gov
In aquatic environments, EDCs are of particular concern as they can accumulate in water bodies and affect a wide range of organisms. mdpi.com Studies have shown that exposure to EDCs can lead to a variety of reproductive abnormalities in fish, such as altered sex steroid hormone concentrations and the production of vitellogenin (an egg yolk protein) in males. usgs.govresearchgate.net For instance, research has linked exposure to certain chemicals with feminized behavior in male gulls and reproductive impairments in various wildlife species. usgs.gov The presence of EDCs in aquatic ecosystems is widespread, with sources including industrial and municipal wastewater effluents. usgs.govmdpi.com
The potential for this compound to act as an endocrine disruptor is a key area of environmental research. While specific studies on this compound are limited in the provided search results, the broader class of alkylphenols, to which it belongs, is known for its endocrine-disrupting properties. For example, 4-nonylphenol (B119669), a structurally similar compound, has been shown to be removed from aquatic ecosystems by various microalgae species through biosorption, biodegradation, or biotransformation. mdpi.com The concern extends to terrestrial organisms as well, as they can be exposed to these chemicals through contaminated food and water sources. doi.gov
Table 1: Examples of Endocrine Disrupting Effects in Wildlife
| Species | Observed Effect | Potential Chemical Class |
| Fish (e.g., Carp, Bass) | Altered sex steroid hormone levels, vitellogenin production in males. usgs.govresearchgate.net | Phenols, Pesticides. usgs.gov |
| Birds (e.g., Western Gulls) | Feminized behavior in males. usgs.gov | Organochlorines. usgs.gov |
| Mammals (e.g., Otters, Panthers) | Reduced penis size, non-descended testicles. usgs.gov | Not specified. |
This table is for illustrative purposes and based on general findings for EDCs, not specifically this compound.
Developmental and Reproductive Toxicity in Model Organisms
Developmental and reproductive toxicity (DART) studies are essential for evaluating the potential of chemical substances to interfere with the normal processes of reproduction and development. ru.nl These studies often utilize model organisms to predict potential effects in a broader range of species, including humans. ru.nlnih.gov
For chemical safety assessment, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often employed. oecd.org For example, OECD Test Guideline 415 for a one-generation reproduction toxicity study is designed to provide general information on the effects of a substance on male and female reproductive performance, including mating behavior, pregnancy, and lactation. oecd.org Such studies typically involve administering the test substance to animals like rats or mice and observing for any adverse effects on reproductive parameters and offspring development. oecd.org
While specific DART studies on this compound were not found in the provided search results, the general approach to assessing such toxicity is well-established. For instance, studies on phenol (B47542) have indicated developmental toxicity in animals, with effects such as reduced fetal weight and viability. ca.gov The selection of an appropriate animal model is crucial, as species can differ in their susceptibility and in processes like maternal antibody transfer. nih.gov For example, rabbits are considered a good model for prenatal immunoglobulin transfer, while rodents are more practical for postnatal investigations. nih.gov Non-vertebrate models like the nematode Caenorhabditis elegans are also being increasingly used for DART testing to reduce the use of vertebrate animals. ru.nl
Table 2: Key Endpoints in Developmental and Reproductive Toxicity Studies
| Endpoint Category | Specific Parameters Measured |
| Parental Animals | Mating performance, fertility, gestation length, clinical observations. oecd.org |
| Offspring | Viability, body weight, physical development, abnormalities (soft or skeletal tissue). ca.gov |
| Reproductive Organs | Gross necropsy and histopathology of male and female reproductive organs. europa.eu |
This table represents common endpoints in DART studies and is not specific to this compound.
Chronic and Sublethal Effects on Ecosystem Health
Chronic exposure to low levels of contaminants can lead to population declines over time, even if the concentrations are not acutely lethal. nih.gov For instance, persistent chemicals are of particular concern because their effects can span generations and lead to slow recovery of affected populations. europa.eu These substances can impact crucial ecosystem functions, such as nutrient cycling and biomass production. europa.eu
The study of sublethal effects often involves observing changes in behavior, such as mobility, feeding, and navigation, which can be sensitive indicators of chemical stress. nih.govbiorxiv.org For example, some pesticides have been shown to impair the memory and foraging behavior of honey bees, highlighting the subtle yet significant ways chemicals can harm non-target species. mdpi.com Similarly, exposure to certain contaminants can disrupt endocrine pathways in amphibians, leading to developmental complications and reduced fitness. nih.gov Assessing these chronic and sublethal effects is critical for a comprehensive understanding of the environmental risks posed by chemicals like this compound.
Table 3: Examples of Sublethal Effects in Non-Target Organisms
| Organism Group | Type of Sublethal Effect | Potential Consequence |
| Insects (e.g., Bees) | Impaired memory, altered foraging behavior. mdpi.com | Reduced pollination, colony health decline. mdpi.com |
| Amphibians (e.g., Frogs) | Disrupted metamorphosis, developmental abnormalities. nih.gov | Reduced population fitness and survival. nih.gov |
| Fish | Physiological stress, DNA damage. nih.gov | Impaired health and reproductive success. |
| Soil Organisms | Effects on invertebrates and microorganisms. europa.eu | Disruption of nutrient cycling and soil function. europa.eu |
This table provides general examples of sublethal effects and is not specific to this compound.
Risk Assessment Methodologies for Environmental Exposure
Environmental risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical substances on the environment. europa.eueuropa.eu The general framework for ERA typically involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. researchgate.netepa.govnih.gov
Hazard Identification: This step involves identifying the potential adverse effects a substance can cause to organisms and ecosystems. researchgate.netepa.gov It examines the intrinsic properties of the chemical that could be harmful. europa.eu
Dose-Response Assessment: This step quantifies the relationship between the dose or concentration of a substance and the magnitude of the adverse effect. researchgate.netnih.gov This often involves determining a no-observed-effect concentration (NOEC). oekotoxzentrum.cheuropa.eu
Exposure Assessment: This step estimates the magnitude, frequency, and duration of exposure of organisms in the environment to the substance. epa.govnih.gov
Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and severity of adverse effects occurring in the environment. researchgate.netepa.gov It also includes a discussion of the uncertainties involved in the assessment. nih.gov
For chemicals like this compound, the ERA would consider its potential for persistence, bioaccumulation, and toxicity (PBT). europa.eu Persistent substances are a particular concern as they can lead to long-term exposure and effects. europa.eu The risk assessment process for pesticides, for example, often requires specific assessments for non-target groups like terrestrial vertebrates and bees. europa.eu The ultimate goal of ERA is to provide a scientific basis for regulatory decisions aimed at protecting ecosystem structure and function. europa.eu
Advanced Biological Activity and Toxicological Research of 4 Octadecylphenol
In Vitro Toxicological Assessment
The toxicological profile of 4-octadecylphenol is evaluated using various in vitro assays that probe its effects on cell health and specific molecular pathways.
Currently, specific data from standardized cytotoxicity assays, such as IC50 values (the concentration at which 50% of cell viability is inhibited), for this compound are not widely reported in peer-reviewed literature. Cytotoxicity is typically assessed using methods like the MTT or CellTiter-Glo® assays, which measure metabolic activity as an indicator of cell viability, or assays that measure membrane integrity, like the trypan blue exclusion or CellTox™ Green assay. promega.com
A key mechanism of chemical-induced cytotoxicity is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis can be initiated through two primary pathways:
The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and effector caspase-3. aging-us.com
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3. mdpi.com
Studies on related compounds like 4-tert-octylphenol (B29142) have investigated its association with apoptotic microparticles in human populations, suggesting a link to apoptosis-related processes in vivo. mdpi.com However, direct in vitro studies detailing whether this compound induces apoptosis and by which specific caspase-mediated pathway are needed to fully characterize its cytotoxic potential. Such analyses would typically involve techniques like Annexin V staining to detect early apoptotic membrane changes and assays to measure the activity of key caspases. nih.gov
A significant aspect of the toxicological assessment of this compound is its potential to act as an endocrine disruptor via the estrogen receptor. panda.orgwikipedia.org The Estrogen Receptor-mediated Chemical Activated LUciferase gene eXpression (ER-CALUX) assay is a highly sensitive in vitro reporter gene bioassay used for this purpose. wur.nleuropa.eu In this system, a human cell line (e.g., T47D or U2OS) is engineered to contain the human estrogen receptor and a luciferase reporter gene under the control of estrogen response elements. wur.nlnih.gov When an estrogenic compound binds to the ER, the complex activates the transcription of the luciferase gene, producing light that can be quantified. wur.nl
Table 1: Comparison of Estrogenic Activity for Various Alkylphenols This table compiles representative data from the literature on related compounds to illustrate the structure-activity relationship. Direct data for this compound is inferred based on these trends.
| Compound | Alkyl Chain | Relative Binding Affinity (RBA) to ERα* | Estrogenic Potency in Reporter Assays** |
|---|---|---|---|
| 4-tert-Butylphenol | C4 (branched) | Low | Weak |
| 4-tert-Octylphenol | C8 (branched) | Moderate | Moderate-High |
| 4-Nonylphenol (B119669) | C9 (branched) | Moderate-High | High |
| This compound | C18 (linear) | Predicted High | Predicted High |
| 17β-Estradiol | N/A (Steroid) | 100 (Reference) | Very High (Reference) |
\Relative Binding Affinity (RBA) is often expressed as (IC50 of 17β-Estradiol / IC50 of test compound) x 100. ijpsonline.com* \*Potency is a qualitative summary based on EC50 values from various reporter gene assays. plos.orgnih.gov*
Genotoxicity and Mutagenicity Screening
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, and potentially leading to cancer. europa.eu Mutagenicity is a specific type of genotoxicity that describes the induction of permanent and transmissible changes in the genetic material of cells or organisms. europa.eu A variety of in vitro and in vivo tests are utilized to screen for these harmful effects.
Commonly, initial screening involves a battery of in vitro tests designed to detect different types of genetic damage. nih.gov These can include:
Bacterial Reverse Mutation Assay (Ames Test): This test uses bacteria to evaluate the mutagenic potential of a chemical. nih.gov
In Vitro Mammalian Cell Micronucleus Test: This assay assesses chromosomal damage by looking for the formation of micronuclei, which are small nuclei that form outside the main nucleus. nih.gov
In Vitro Mammalian Chromosome Aberration Test: This test examines for structural changes in the chromosomes of cultured mammalian cells. nih.gov
The selection of these tests is strategic, aiming to cover the three major genetic endpoints: gene mutation, clastogenicity (chromosome breakage), and aneuploidy (changes in chromosome number). europa.eu If positive results are obtained in these in vitro studies, further in vivo testing is often required to understand the effects in a whole organism. europa.eu
Interactive Table: Commonly Used Genotoxicity Screening Assays
| Test Name | Endpoint Measured | Type of Damage Detected |
|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation | Point mutations |
| In Vitro Mammalian Cell Micronucleus Test | Chromosome damage | Clastogenicity and aneuploidy |
| In Vitro Mammalian Chromosome Aberration Test | Chromosome damage | Structural chromosome aberrations |
| In Vivo Mammalian Alkaline Comet Assay | DNA strand breaks | DNA damage |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Chromosome damage | Clastogenicity and aneuploidy in red blood cells |
In Vivo Toxicological Investigations
In vivo studies, conducted in living organisms, are crucial for understanding the systemic effects of a chemical.
Systemic Toxicity and Target Organ Identification
Systemic toxicity refers to toxic effects that occur at a site distant from the point of entry of a chemical. ilo.org Repeated exposure studies in animal models are conducted to identify target organs, which are the organs most affected by the chemical. ilo.org These studies involve administering the substance to animals, typically rodents, for an extended period and then examining tissues and organs for morphological or functional changes. ilo.org Key indicators of toxicity include changes in body weight, organ weight, and clinical observations. nih.gov The lungs have been identified as a potential target organ for some chemical exposures through inhalation, leading to classifications of specific target organ toxicity. humeau.com
Developmental and Reproductive Toxicity in Animal Models
Developmental and reproductive toxicity studies assess the potential of a substance to interfere with normal reproduction and development. nih.gov These studies are typically conducted in rodent models and are designed to evaluate effects on all stages of the reproductive cycle, from sexual maturation to the development of offspring. ecetoc.org
Key areas of investigation include:
Prenatal Developmental Toxicity: These studies, also known as teratology studies, examine the effects of exposure on the developing fetus, looking for outcomes such as birth defects, altered growth, and death. nih.govecetoc.org
Reproductive Toxicity: These studies assess the impact on the reproductive capabilities of adult animals, including fertility and the ability to produce viable offspring. nih.govaltex.org
Immunological and Endocrine System Perturbations
The immune and endocrine systems are complex networks that can be disrupted by chemical exposures. epa.govfrontiersin.org
Immunotoxicity: This refers to the adverse effects of chemicals on the immune system. Some chemicals can suppress the immune system, making an individual more susceptible to infections, while others can cause it to become overactive, leading to allergies or autoimmune diseases.
Endocrine Disruption: Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormone system. nih.gov They can mimic natural hormones, block their action, or alter their production and metabolism. epa.gov This can lead to a wide range of health problems, including reproductive disorders, developmental issues, and an increased risk of certain cancers. nih.gov
Toxicokinetic and Metabolism Studies
Toxicokinetics is the study of how a chemical is absorbed, distributed, metabolized, and eliminated (ADME) by the body, particularly at doses that may cause toxicity. ijnrd.org
Absorption, Distribution, and Elimination Dynamics in Biological Systems
Understanding the ADME properties of a substance is essential for assessing its potential toxicity. ijnrd.org
Absorption: This refers to the process by which a chemical enters the bloodstream. For this compound, absorption can occur through oral and dermal routes. A study in Sprague-Dawley rats showed that the bioavailable fraction after oral dosing was approximately 67% in males and 30% in females. europa.eu
Distribution: Once in the bloodstream, a chemical can be distributed to various tissues and organs. nih.gov In the same rat study, only a very small amount of a carboxylated anion of the test substance was found in the liver and kidney of high-dosed animals and low-dosed males. europa.eu
Elimination: The body removes chemicals through processes such as metabolism and excretion. The primary route of elimination for the carboxylated anion in the rat study was through the urine. europa.eu A high percentage of the compound was excreted unchanged, suggesting that significant metabolism did not occur. europa.eu
Interactive Table: Toxicokinetic Parameters of a cC6O4 Compound in Sprague-Dawley Rats
| Parameter | Finding |
|---|---|
| Bioavailability (Oral) | ~67% in males, ~30% in females |
| Distribution | Very small amounts of carboxylated anion in liver and kidney |
| Primary Elimination Route | Renal (urine) |
| Metabolism | Appeared to be limited, with a high percentage of the compound excreted unchanged |
Biotransformation Pathways and Metabolite Identification
The biotransformation of this compound, a long-chain alkylphenol, is presumed to follow the metabolic pathways established for other xenobiotic phenols and long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol. aku.edu.trcapes.gov.brnih.gov These pathways primarily involve Phase I functionalization reactions followed by Phase II conjugation reactions, which facilitate the excretion of the lipophilic compound. aku.edu.trresearchgate.net
Phase I Metabolism: The initial metabolic transformations of this compound likely involve oxidation reactions catalyzed by the cytochrome P450 (CYP) monooxygenase system. aku.edu.trfrontiersin.org Two primary sites on the molecule are susceptible to oxidation: the long alkyl chain and the aromatic ring.
Alkyl Chain Hydroxylation: The C18 alkyl chain can undergo hydroxylation at various positions. This can include ω-hydroxylation (at the terminal carbon) and (ω-1)-hydroxylation (at the penultimate carbon), leading to the formation of primary and secondary alcohols, respectively. Further oxidation of these alcohol metabolites can occur, yielding aldehydes, ketones, and carboxylic acids. aku.edu.trnih.gov
Aromatic Ring Hydroxylation: The aromatic ring can be hydroxylated to form catechol or hydroquinone (B1673460) derivatives, although this is often a less prominent pathway for long-chain alkylphenols compared to alkyl chain oxidation. aku.edu.trfrontiersin.org
Alpha-Methylene Hydroxylation: In some bacterial systems, hydroxylation occurs at the methylene (B1212753) group adjacent to the phenolic ring, a process catalyzed by enzymes like 4-ethylphenol (B45693) methylenehydroxylase. researchgate.netnih.govasm.org This leads to the formation of a secondary alcohol, which can be further metabolized.
Phase II Metabolism: The primary functional group for conjugation on this compound and its Phase I metabolites is the phenolic hydroxyl group. Phase II reactions increase the water solubility of the compounds, preparing them for elimination.
Glucuronidation: The most common conjugation pathway for phenols is the attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of 4-octadecylphenyl-β-D-glucuronide. aku.edu.trnih.gov This is a major route of detoxification observed for similar compounds in both fish and mammals. researchgate.netresearchgate.net
Sulfation: The phenolic group can also be conjugated with a sulfate (B86663) group, a reaction catalyzed by sulfotransferases (SULTs), to form a sulfate ester. nih.govnih.gov The relative importance of glucuronidation versus sulfation can vary between species. researchgate.net
Based on these established pathways for analogous compounds, a range of potential metabolites for this compound can be identified.
Table 1: Potential Metabolites of this compound
| Metabolite Class | Potential Metabolite Name | Metabolic Pathway |
|---|---|---|
| Phase I | Hydroxy-4-octadecylphenol (various isomers) | Alkyl Chain Hydroxylation |
| 4-Octadecylcatechol | Aromatic Ring Hydroxylation | |
| 1-(4-Hydroxyphenyl)octadecan-1-ol | Alpha-Methylene Hydroxylation | |
| 1-(4-Hydroxyphenyl)octadecan-1-one | Oxidation of Alcohol Metabolite | |
| Carboxy-4-octadecylphenol | Alkyl Chain Oxidation | |
| Phase II | This compound glucuronide | Glucuronidation of Parent Compound |
| This compound sulfate | Sulfation of Parent Compound | |
| Hydroxy-4-octadecylphenol glucuronide | Glucuronidation of Phase I Metabolite |
Species-Specific Toxicokinetic Profiles
The toxicokinetic profile of this compound—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is expected to differ across species, primarily due to variations in metabolic capacity and physiology. While direct studies on this compound are scarce, data from related long-chain alkylphenols like 4-tert-octylphenol and 4-nonylphenol allow for informed extrapolation. nih.govnih.gov The high lipophilicity of this compound, conferred by its long C18 alkyl chain, is a critical determinant of its toxicokinetic behavior.
Mammalian Profile (e.g., Rat): In rodents, orally administered alkylphenols like 4-tert-octylphenol are rapidly absorbed from the gastrointestinal tract. nih.govkoreascience.kr However, they often exhibit low oral bioavailability due to extensive first-pass metabolism in the liver. nih.gov
Absorption and Distribution: Following absorption, this compound is expected to distribute widely, with a strong propensity for accumulation in adipose (fat) tissue due to its high lipophilicity. nih.govpan.pl This was observed in rats exposed to 4-tert-octylphenol, where the highest concentrations were found in fat. nih.gov A depot of the parent compound in fat could lead to slow, sustained release into the bloodstream.
Metabolism and Excretion: The primary metabolic route in rats is anticipated to be Phase II conjugation, particularly glucuronidation, in the liver. capes.gov.brresearchgate.net The resulting water-soluble conjugates are then eliminated, primarily via feces (biliary excretion) and to a lesser extent, urine. researchgate.net The extensive first-pass effect significantly limits the systemic bioavailability of the parent compound after oral exposure. nih.gov
Aquatic Species Profile (e.g., Fish): In aquatic organisms, uptake of alkylphenols occurs directly from the water across the gills and, to a lesser extent, from the diet.
Absorption and Distribution: Due to its hydrophobicity, this compound is expected to readily bioaccumulate in fish. iwaponline.com Studies with 4-nonylphenol in rainbow trout showed that residues distribute to various tissues, with the highest concentrations found in the liver and a significant, persistent depot of the parent compound remaining in muscle tissue. nih.govpan.pl The bioconcentration factor (BCF) for long-chain alkylphenols is generally high, though it can be mitigated by metabolic processes. service.gov.uk
Metabolism and Excretion: Fish, like mammals, metabolize alkylphenols through Phase I and Phase II pathways. In rainbow trout, 4-nonylphenol is metabolized to hydroxylated derivatives and subsequently conjugated. nih.gov The predominant metabolite found in bile is the glucuronide conjugate of the parent compound. nih.govresearchgate.net Sulfate conjugates are also formed. nih.gov Excretion occurs mainly via bile into the feces, with some elimination across the gills. aku.edu.trnih.gov The half-life can be prolonged, as seen with 4-nonylphenol residues in trout muscle and liver, which had half-lives of approximately 99 hours. nih.gov
Table 2: Comparative Toxicokinetic Profiles of Long-Chain Alkylphenols (Inferred for this compound)
| Toxicokinetic Parameter | Rat (Mammal) | Fish (Aquatic) | Reference |
|---|---|---|---|
| Primary Absorption Route | Oral | Gills, Dermal, Oral | nih.govnih.gov |
| Bioavailability (Oral) | Low (high first-pass metabolism) | Moderate to High | nih.gov |
| Tissue Distribution | High accumulation in adipose tissue | High accumulation in fat, liver, and muscle | nih.govnih.govpan.pl |
| Primary Metabolism | Hepatic (Liver) | Hepatic (Liver) | capes.gov.brnih.gov |
| Key Metabolic Pathway | Glucuronidation and Sulfation | Glucuronidation and Sulfation | nih.govresearchgate.net |
| Primary Excretion Route | Biliary (Feces) > Urine | Biliary (Feces), Gills | nih.govresearchgate.net |
| Bioaccumulation Potential | Moderate (limited by metabolism) | High | iwaponline.comservice.gov.uk |
Materials Science and Engineering Applications of 4 Octadecylphenol
Polymer Stabilization and Modification
Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen, which can compromise their structural integrity and performance. rbhltd.com 4-Octadecylphenol plays a crucial role as an additive to mitigate these degradation processes.
As a hindered phenolic compound, this compound functions as a primary antioxidant. songwon.comlinchemical.com It works by scavenging free radicals that are generated during the oxidation process, thereby interrupting the degradation chain reaction. songwon.com This is critical for protecting organic materials like plastics, synthetic fibers, and elastomers from oxidative breakdown. songwon.com
In addition to its antioxidant properties, this compound contributes to the UV stabilization of polymers. linchemical.com While it may not be a primary UV absorber, its ability to neutralize free radicals generated by UV exposure helps preserve the polymer's strength and prevents discoloration and cracking. linchemical.comuvabsorber.com It often works synergistically with other UV stabilizers, such as hindered amine light stabilizers (HALS), to provide comprehensive protection against light-induced degradation. rbhltd.comuvabsorber.com
Table 1: Functionality of this compound in Polymer Stabilization
| Property | Function | Mechanism of Action |
| Antioxidant | Prevents or delays oxidation | Scavenges free radicals to interrupt the degradation chain initiated by heat and oxygen. songwon.com |
| UV Stabilization | Protects against UV light degradation | Neutralizes free radicals generated by UV exposure, often in synergy with other UV stabilizers. linchemical.comuvabsorber.com |
The improved stability translates to better performance in demanding applications where materials are exposed to harsh environmental conditions, such as high temperatures and prolonged sunlight. uvabsorber.comlidsen.com This ensures the long-term reliability and safety of products ranging from automotive components to building materials. rbhltd.comsyensqo.com
Table 2: Effects of this compound on Polymer Properties
| Performance Metric | Impact of this compound | Benefit |
| Mechanical Strength | Maintained | Ensures long-term reliability and safety. rbhltd.comtainstruments.com |
| Color Stability | Prevents yellowing and discoloration | Maintains aesthetic appeal and product quality. uvabsorber.com |
| Surface Integrity | Reduces cracking and chalking | Extends the functional lifespan of the material. uvabsorber.com |
| Thermal Stability | Enhances performance at elevated temperatures | Allows for use in a wider range of applications. uvabsorber.com |
Lubricant Formulations and Performance Enhancement
In the realm of lubrication, this compound and its derivatives are utilized to improve the performance and lifespan of lubricants, particularly those operating under extreme conditions.
High-temperature environments pose a significant challenge for lubricants, as they can lead to oxidation and thermal breakdown, resulting in increased viscosity, deposit formation, and reduced lubricating effectiveness. imbema.commoresco.co.jp Phenolic antioxidants, including derivatives of this compound, are incorporated into high-temperature lubricant formulations to inhibit these oxidative processes. google.com Their thermal stability allows them to function effectively at elevated temperatures, ensuring the lubricant maintains its protective properties and extends the operational life of the machinery. google.comalfalaval.com
The long alkyl chain of this compound contributes to its lubricity. This non-polar chain can form a protective film on metal surfaces, reducing friction between moving parts. While not a primary anti-wear additive in itself, its role as an antioxidant is crucial for maintaining the effectiveness of other anti-wear and extreme pressure additives in the lubricant formulation. google.com By preventing oxidative degradation of the base oil and other additives, it ensures the lubricant continues to provide a stable and effective barrier against wear and surface damage. researchgate.netresearchgate.net
Table 3: Function of this compound in Lubricants
| Function | Mechanism | Performance Benefit |
| High-Temperature Stability | Inhibits oxidation and thermal degradation of the lubricant. google.com | Extends lubricant life and protects equipment at high temperatures. alfalaval.com |
| Lubricity Enhancement | The long alkyl chain contributes to the formation of a lubricating film. | Reduces friction between moving parts. |
| Anti-wear Support | Prevents the oxidative breakdown of anti-wear additives. google.com | Maintains the overall anti-wear performance of the lubricant. researchgate.net |
Advanced Functional Materials Development
The unique chemical structure of this compound makes it a candidate for the development of advanced functional materials. Its combination of a reactive phenolic head and a long hydrophobic tail allows it to be used as a building block or modifier in creating materials with tailored properties. taylorfrancis.com
Research in this area explores its use in creating novel surfactants, dispersants, and as a component in the synthesis of complex molecules and polymers. researchgate.net These materials can find applications in diverse fields, from creating stable nano-fluid dispersions to forming specialized coatings and films. nih.govosti.govmdpi.comkyoto-u.ac.jp For instance, derivatives of long-chain alkylphenols are investigated for their potential in creating self-assembling monolayers and other ordered molecular structures on various substrates.
The development of advanced materials from renewable resources is a growing area of interest, and phenolic compounds derived from natural sources, which share structural similarities with this compound, are being explored for a wide range of applications, including the creation of bio-based polymers and functional additives. taylorfrancis.com
Integration into Thin Films and Organic Coatings
The ability of this compound to self-assemble into highly ordered, thin layers is a key attribute for its application in thin films and organic coatings. The Langmuir-Blodgett (L-B) technique, which involves transferring a monolayer of molecules from a liquid-gas interface onto a solid substrate, is particularly well-suited for this compound. wikipedia.orgbiolinscientific.com
Research has demonstrated the creation of Langmuir-Blodgett superlattices composed of alternating bilayers of 4-n-octadecylphenol (ODPh) and barium behenate (B1239552). researchgate.net These structures exhibit a high degree of order, with a repeating unit spacing of 109 Å. researchgate.net The unit cell of this superlattice consists of one bilayer of this compound molecules and one bilayer of barium behenate molecules. researchgate.net The structural integrity and properties of these films are a subject of detailed investigation. For instance, studies have explored the structural transformations that happen within these L-B superlattices when the this compound layers are cross-polymerized using electron irradiation. researchgate.net
Furthermore, ten-layer Langmuir-Blodgett films of octadecyl phenol (B47542) on silicon substrates have been utilized as model systems in advanced materials characterization. aip.org These well-defined thin films are instrumental for techniques like grazing incidence-reciprocal space mapping (GI-RSM), which provide detailed information about the film's structure. aip.org The use of this compound in these contexts highlights its role in fabricating precisely controlled thin film architectures for research and potential technological applications.
| Film Type | Component Molecules | Substrate | Film Structure | Key Findings |
| Langmuir-Blodgett Superlattice | 4-n-octadecylphenol, Barium Behenate | Not specified | Alternating bilayers | Unit cell spacing of 109 Å; structural changes on cross-polymerization studied. researchgate.net |
| Langmuir-Blodgett Film | This compound | Silicon (Si) | 10-layer film | Used as a model system for grazing incidence-reciprocal space mapping (GI-RSM) experiments. aip.org |
Surface Science and Interfacial Phenomena Studies
The amphiphilic character of this compound makes it a surface-active agent, capable of significantly altering the properties at interfaces, such as the boundary between air and water or oil and water. This surface activity is central to its use in studies of interfacial phenomena.
Experimental studies have measured the equilibrium surface tension of octadecyl phenol on a water surface. One such study investigated the relationship between temperature and the surface tension of water saturated with octadecyl phenol. The results indicate a distinct temperature-dependent behavior, which is crucial for understanding the thermodynamics of the interface. royalsocietypublishing.org
| Temperature (°C) | Equilibrium Surface Tension (Dynes/cm) |
| ~35 | ~32 |
| ~45 | ~35 |
| ~55 | ~42 |
| ~65 | ~50 |
Data extracted from graphical representation in Adam, N. K., & Jessop, G. (1928). The behaviour of crystals and lenses of fats on the surface of water—Part III. The effect of the polar group on the equilibrium spreading pressure. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 120(785), 473-482. royalsocietypublishing.org
Derivatives of this compound are also synthesized to enhance specific surface-active properties for industrial applications. For example, octadecyl phenol ethoxylates have been developed and evaluated as pour-point depressants for crude oil. scirp.org Their effectiveness is strongly linked to their surface properties, particularly their ability to modify the interfacial tension between the oil and wax crystals that form at low temperatures. scirp.org Similarly, sulfonated versions, such as sodium octadecyl phenol polyoxyethylene ether sulfonate, have been shown to effectively reduce oil-water interfacial tension, which is a critical function in processes like enhanced oil recovery. researchgate.netresearchgate.net These studies underscore how the fundamental surface activity of the this compound structure is harnessed and tuned for complex interfacial applications.
Potential in Nanomaterials and Composite Structures
The application of this compound extends to the burgeoning fields of nanomaterials and composite structures. Its role is often as a molecular building block or a surface modifier that influences the assembly and properties of the final material. Polymer matrix composites (PMCs), which consist of a polymer resin combined with a reinforcing phase, can benefit from additives that improve interfacial adhesion and provide functional properties. substech.comprinceton.edu
The ability of this compound to form highly organized Langmuir-Blodgett films is, in essence, a form of two-dimensional nanostructure fabrication. wikipedia.orgresearchgate.net This self-assembly behavior is a foundational principle in bottom-up nanotechnology. The potential exists to leverage this property for the templated synthesis of nanoparticles or the creation of layered nanocomposites with precisely controlled structures. For instance, the phenolic groups could serve as reaction sites or ligands for the growth of inorganic nanoparticles, while the long alkyl chains dictate the spacing and organization of these particles within a polymer matrix.
Advanced Analytical and Detection Methodologies for 4 Octadecylphenol
Chromatographic and Spectrometric Quantification
The combination of chromatographic separation with spectrometric detection provides a powerful tool for the analysis of phenolic compounds like 4-octadecylphenol. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques used. nih.govunite.it
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Environmental and Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the determination of trace-level contaminants, including this compound, in complex environmental and biological samples. mdpi.comnih.gov This technique offers high sensitivity and specificity, allowing for the reliable quantification of the analyte even in the presence of interfering substances. mdpi.com
In environmental analysis, LC-MS/MS is widely applied to various water matrices, such as river water and wastewater. mdpi.com The method's ability to detect compounds at low concentrations is critical for assessing water quality and potential ecological risks. mdpi.com For instance, LC-MS/MS methods have been developed for the simultaneous detection of multiple pharmaceuticals and personal care products, a category that can include alkylphenols, in a single analytical run. nih.gov
In biological matrices like plasma or urine, LC-MS/MS is instrumental in pharmacokinetic studies and for assessing human exposure. The technique's precision and accuracy are vital for obtaining reliable data on the absorption, distribution, metabolism, and excretion of compounds like this compound. japsonline.com However, the complexity of biological fluids can lead to "matrix effects," where co-eluting endogenous substances suppress or enhance the ionization of the target analyte, potentially affecting the accuracy of quantification. nih.govresearchgate.netchromatographyonline.com Careful method development and validation are necessary to mitigate these effects. nih.gov
A typical LC-MS/MS workflow involves:
Sample Preparation: Extraction and clean-up to isolate the analyte and remove interfering components. japsonline.com
Chromatographic Separation: Using an HPLC system to separate this compound from other compounds in the extract. japsonline.com
Ionization: Employing an ionization source, such as electrospray ionization (ESI), to generate ions from the eluted analyte. japsonline.com
Mass Analysis: Using a tandem mass spectrometer to select the precursor ion of this compound and then fragment it to produce characteristic product ions for quantification. japsonline.com
Table 1: Illustrative LC-MS/MS Parameters for Alkylphenol Analysis
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Transition | Specific m/z for precursor and product ions of this compound |
| Collision Energy | Optimized for fragmentation |
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and characterizing metabolites of this compound. nih.gov Unlike tandem mass spectrometry, which targets specific parent-product ion transitions, HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. nih.govresearchgate.net This capability is crucial for elucidating metabolic pathways and identifying novel biotransformation products. nih.gov
The use of HRMS, often coupled with liquid chromatography, allows for untargeted or "global" metabolite profiling. animbiosci.org This approach involves acquiring full-scan mass spectra of a sample, followed by sophisticated data processing to detect and identify potential metabolites. nih.gov The high resolving power of instruments like the Orbitrap or time-of-flight (TOF) mass spectrometers can separate analyte signals from background and matrix interferences, leading to more confident compound identification. researchgate.netlcms.cz
Metabolite profiling studies using HRMS can reveal how this compound is processed in biological systems, providing insights into its potential bioactivity and toxicity. waters.com The accurate mass data obtained is essential for distinguishing between metabolites with very similar masses, which might be challenging with lower-resolution instruments. researchgate.net
Sample Preparation and Extraction Techniques
The goal of sample preparation is to extract this compound from its matrix, concentrate it, and remove interfering substances prior to instrumental analysis. ufl.edu The choice of method depends on the sample type (e.g., water, soil, biological fluid) and the analytical technique to be used. nih.govchromatographyonline.com
Advanced Extraction Methods from Complex Environmental Samples
For environmental samples, which are often complex and contain low concentrations of the analyte, efficient extraction is paramount. nih.gov
Solid-Phase Extraction (SPE): This is a widely used technique for extracting phenolic compounds from liquid samples like water. researchgate.netorganomation.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. SPE is favored over traditional liquid-liquid extraction (LLE) because it uses smaller volumes of organic solvents, is less time-consuming, and can be automated. nih.gov Various sorbents can be used depending on the properties of the analyte and the matrix. researchgate.net
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.net The fiber is exposed to the sample, and the analytes partition into the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is a simple, fast, and sensitive method. researchgate.net
Microwave-Assisted Extraction (MAE): For solid samples like soil and sediment, MAE is an efficient extraction technique. researchgate.netmdpi.com The sample is mixed with a suitable solvent and heated with microwaves, which accelerates the extraction process. MAE significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.net
Table 2: Comparison of Extraction Methods for Environmental Samples
| Method | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and liquid sample | High enrichment, reduced solvent use, automation possible | Can be affected by matrix components |
| Solid-Phase Microextraction (SPME) | Partitioning into a coated fiber | Solvent-free, simple, fast | Fiber fragility, limited sample volume |
| Microwave-Assisted Extraction (MAE) | Microwave heating to accelerate solvent extraction | Fast, reduced solvent consumption | Requires specialized equipment |
Sample Clean-up and Enrichment Protocols for Biological Fluids
Biological fluids such as blood, plasma, and urine are complex matrices containing proteins, salts, and other endogenous compounds that can interfere with the analysis of this compound. chromatographyonline.com Therefore, rigorous sample clean-up and enrichment are necessary. chromatographyonline.com
Protein Precipitation: This is a simple and common first step to remove the bulk of proteins from plasma or serum samples. It is typically achieved by adding an organic solvent like acetonitrile or methanol.
Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from the aqueous biological matrix into an immiscible organic solvent. japsonline.com Miniaturized versions of LLE are often preferred to reduce solvent consumption. chromatographyonline.com
Solid-Phase Extraction (SPE): As with environmental samples, SPE is highly effective for cleaning up and concentrating analytes from biological fluids. chromatographyonline.com It can provide a high degree of selectivity by choosing the appropriate sorbent and wash steps. chromatographyonline.com
The goal of these protocols is to obtain a clean extract with a sufficiently high concentration of this compound for accurate and precise measurement by the analytical instrument.
Quality Assurance and Quality Control in Analytical Measurements
A robust quality assurance (QA) and quality control (QC) program is essential to ensure the reliability and defensibility of analytical data for this compound. standardmethods.orgct.gov This involves a set of procedures implemented to monitor and document the performance of the entire analytical process, from sample collection to data reporting. fao.org
Key elements of a QA/QC program include:
Method Validation: Before routine use, the analytical method must be validated to demonstrate that it is fit for its intended purpose. Validation parameters typically include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability. researchgate.net
Calibration: The instrument is calibrated using a series of standards of known concentrations to generate a calibration curve. standardmethods.orgjasco-global.com This curve is then used to determine the concentration of this compound in unknown samples.
Use of Internal Standards: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often added to all samples, standards, and blanks. jasco-global.com This helps to correct for variations in extraction efficiency and instrument response.
Quality Control Samples: QC samples, including method blanks, laboratory control samples (LCS), and matrix spikes, are analyzed with each batch of samples. standardmethods.org
Method Blanks: These are analyte-free samples that are carried through the entire analytical process to check for contamination. ct.gov
Laboratory Control Samples (LCS): These are clean matrices spiked with a known amount of the analyte. They are used to monitor the accuracy and precision of the method. standardmethods.org
Matrix Spikes: A known amount of the analyte is added to a real sample to assess the effect of the sample matrix on the analytical result. ct.gov
Proficiency Testing: Laboratories may participate in proficiency testing schemes where they analyze blind samples from an external provider to assess their performance against other laboratories. researchgate.net
Adherence to established quality systems, such as those outlined in ISO 17025, is often required for laboratories performing regulatory analysis. eurl-pesticides.eu
Theoretical and Computational Research on 4 Octadecylphenol
Molecular Modeling and Simulation Studies
Molecular modeling and simulation encompass a suite of techniques that use the principles of theoretical chemistry and physics to mimic the behavior of molecules. These methods are particularly useful for understanding the dynamic nature of 4-octadecylphenol, from its binding with proteins to its behavior at interfaces.
Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for understanding the potential biological targets of a compound. For this compound, docking studies would be instrumental in exploring its interactions with potential protein targets, such as nuclear receptors, which are often implicated in the endocrine-disrupting activities of other long-chain alkylphenols.
The process involves placing the this compound molecule (the ligand) into the binding site of a target protein and using a scoring function to estimate the binding affinity. The long, flexible octadecyl tail would be a key focus, as its conformation within a binding pocket could significantly influence the interaction strength. While specific docking studies on this compound are not prominent in the literature, research on other phenolic derivatives demonstrates that this approach can successfully identify key binding interactions and predict binding affinities. nih.govelsevierpure.comrsc.org
Table 1: Conceptual Framework for Docking this compound with a Hypothetical Receptor
| Step | Description | Key Considerations for this compound | Potential Insights |
|---|---|---|---|
| Receptor Preparation | Obtaining and preparing the 3D structure of the target protein (e.g., an estrogen receptor). | The binding site must be large enough to accommodate the bulky octadecyl chain. | Identification of potential biological targets. |
| Ligand Preparation | Generating a 3D model of this compound and defining its rotatable bonds. | The high flexibility of the C18 alkyl chain requires thorough conformational sampling. | Understanding the molecule's structural flexibility. |
| Docking Simulation | Placing the ligand into the receptor's binding site using a docking algorithm. | The hydrophobic tail is likely to seek out nonpolar pockets, while the phenol (B47542) head may form hydrogen bonds. | Prediction of the most stable binding pose. |
| Scoring and Analysis | Evaluating the binding poses using a scoring function to estimate binding energy. | Scores would be compared to known ligands to predict relative binding affinity. | Estimation of binding strength and identification of key interacting amino acid residues. |
Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.govtaylorfrancis.comnih.gov Given the amphiphilic structure of this compound—a hydrophilic phenol head and a long, hydrophobic octadecyl tail—MD simulations are particularly well-suited to study its behavior at interfaces, such as oil-water boundaries or cell membranes.
An MD simulation of this compound at a water-decane interface, for example, would likely show the molecules orienting themselves with the polar phenol group in the water phase and the nonpolar octadecyl chain extending into the decane (B31447) phase. Over time, these simulations can reveal tendencies for aggregation, the formation of micelles, and the effect of the surfactant on interfacial tension. Such studies are critical for understanding its action as a potential surfactant and its interaction with biological membranes.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.orgchemistrysteps.comorganicchemistrytutor.com For this compound, the primary source of conformational flexibility is the long octadecyl chain, which can adopt a vast number of shapes due to rotation around its many carbon-carbon single bonds.
An energy landscape is a map that relates the conformation of a molecule to its potential energy. By exploring this landscape, researchers can identify low-energy, stable conformations that are more likely to be present under given conditions. This analysis is fundamental because the specific 3D shape a molecule adopts can dictate its biological activity and physical properties. For this compound, understanding the preferred conformations of its alkyl tail is crucial for predicting how it will fit into a receptor's binding site or pack at an interface.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are regression or classification models that relate the chemical structure of a compound to its biological activity (QSAR) or physical/environmental properties (QSPR). ecetoc.org These in silico models are essential tools in environmental science and toxicology for predicting the effects of chemicals when experimental data is unavailable. researchgate.net
QSAR models have been extensively developed for phenols to predict their toxicity to various organisms. nih.govinsilico.eu These models use molecular descriptors—numerical values derived from the chemical structure—to predict toxic endpoints. For phenols, toxicity is often related to their hydrophobicity (log P) and electronic properties. insilico.eu
Table 2: Key Molecular Descriptors for QSAR Modeling of Phenols and Relevance to this compound
| Descriptor Type | Specific Descriptor Example | Description | Predicted Influence for this compound |
|---|---|---|---|
| Hydrophobicity | log P (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a molecule. | Extremely high due to the C18 alkyl chain, indicating a strong affinity for fatty tissues and membranes. |
| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons and its reactivity as an electrophile. | Similar to other phenols, but potentially modulated by the large alkyl group. |
| Steric/Topological | Molecular Weight | The mass of the molecule. | High (346.6 g/mol), reflecting the large size of the molecule. |
| Steric/Topological | Molecular Connectivity Indices (e.g., Chi indices) | Describe the branching and complexity of the molecular skeleton. | Values would reflect a long, unbranched chain attached to a benzene (B151609) ring. |
Quantitative Structure-Property Relationship (QSPR) models are used to predict the environmental behavior of chemicals. nih.gov Key parameters include the soil sorption coefficient (Koc), bioconcentration factor (BCF), and rates of degradation. researchgate.netnih.govresearchgate.net For this compound, its high hydrophobicity is the dominant feature influencing these properties.
QSPR models would predict:
High Soil Sorption: The nonpolar octadecyl tail would lead to a very high Koc value, indicating that the compound will bind strongly to organic matter in soil and sediment, reducing its mobility in the environment.
High Bioconcentration: A high log P value strongly correlates with a high BCF, suggesting that this compound has a significant potential to accumulate in the fatty tissues of aquatic organisms.
Slow Biodegradation: While the phenol ring can be susceptible to microbial degradation, the long, linear alkyl chain may be more persistent. QSPR models for biodegradation often penalize for long alkyl chains, suggesting a slower rate of environmental breakdown.
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These methods, such as Density Functional Theory (DFT), are routinely used to elucidate the electronic behavior and spectroscopic signatures of molecules. For many substituted phenols, these calculations have provided valuable insights into their structure, reactivity, and potential applications. However, a specific computational study on this compound is not currently available in the scientific literature.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to understanding its chemical behavior. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability and reactivity.
For other phenolic compounds, DFT calculations have been successfully employed to determine these properties. Such studies typically reveal how different substituents on the phenol ring influence the electron density distribution and orbital energies, thereby affecting the molecule's antioxidant capacity, acidity, and susceptibility to electrophilic or nucleophilic attack.
In the absence of specific studies on this compound, it is not possible to provide a data table of its electronic properties. A hypothetical table would include values for:
| Property | Predicted Value |
| HOMO Energy (eV) | N/A |
| LUMO Energy (eV) | N/A |
| HOMO-LUMO Gap (eV) | N/A |
| Ionization Potential (eV) | N/A |
| Electron Affinity (eV) | N/A |
| Dipole Moment (Debye) | N/A |
N/A: Data not available in the scientific literature.
Spectroscopic Property Simulations
Quantum chemical calculations are also instrumental in simulating various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These simulations are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular vibrations or electronic transitions.
The simulation of spectroscopic properties for other alkylphenols has been demonstrated in the literature, often showing good agreement with experimental data. These computational models can predict vibrational frequencies, chemical shifts, and electronic absorption wavelengths, aiding in the structural elucidation and characterization of these compounds.
Without dedicated computational research on this compound, simulated spectroscopic data cannot be presented. A prospective data table for simulated spectroscopic properties would look as follows:
| Spectroscopic Data | Simulated Peak/Signal |
| Key IR Frequencies (cm⁻¹) | N/A |
| ¹H NMR Chemical Shifts (ppm) | N/A |
| ¹³C NMR Chemical Shifts (ppm) | N/A |
| UV-Vis λmax (nm) | N/A |
N/A: Data not available in the scientific literature.
Comparative Studies and Structure Activity Relationship Sar Investigations
Comparative Ecotoxicology with Related Alkylphenols (e.g., Nonylphenol, Octylphenol)
Alkylphenols (APs) are a class of compounds that have been scrutinized for their environmental impact. panda.orgaku.edu.tr While comprehensive ecotoxicological data for 4-octadecylphenol is not as extensive as for its shorter-chain counterparts, comparative analysis with well-studied APs like 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142) provides critical insights. In general, the ecotoxicity of 4-alkylphenols appears to increase with the length of the alkyl chain. service.gov.uk
The most commercially significant alkylphenols are nonylphenol (NP) and octylphenol (B599344) (OP). panda.org These compounds and their derivatives are known to be moderately persistent and can bioconcentrate in aquatic organisms. panda.org The toxicity of these substances has been evaluated across various trophic levels. For instance, 4-tert-octylphenol is considered very toxic to aquatic life. ospar.org Studies on fish and aquatic invertebrates have established specific toxicity endpoints for these compounds. europa.eu For example, the 96-hour LC50 (the concentration lethal to 50% of the test population) for the fathead minnow (Pimephales promelas) is lower for nonylphenol than for 4-tert-octylphenol, indicating higher toxicity for nonylphenol in this species. europa.eu
The presence of various alkylphenols has been detected in numerous environmental compartments, including surface water, sediments, and a range of organisms from phytoplankton to fish and birds. nih.govnih.gov
The following table presents a comparison of acute and chronic toxicity data for 4-tert-octylphenol and nonylphenol in selected aquatic species, illustrating the range of effects observed in these related compounds.
Interactive Data Table: Comparative Aquatic Toxicity of Alkylphenols
| Species | Compound | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |
|---|---|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | 4-tert-Octylphenol | 96 hours | LC50 | 290 | europa.eu |
| Fathead Minnow (Pimephales promelas) | Nonylphenol | 96 hours | LC50 | 128 | europa.eu |
Structure-Activity Relationship (SAR) Analysis for Endocrine Disrupting Potentials of Alkylphenols
A significant body of research has focused on the endocrine-disrupting potential of alkylphenols, which are known to act as environmental estrogens by mimicking the effects of natural hormones like 17β-estradiol. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the specific molecular features that confer estrogenic activity to these compounds. nih.gov
The estrogenic potency of an alkylphenol is determined by several key structural characteristics:
Position of the Alkyl Group: The substitution pattern on the phenolic ring is critical. Estrogenic activity is highest when the alkyl group is in the para position relative to the hydroxyl group, followed by meta, with ortho substitution showing the least activity. nih.gov
Branching of the Alkyl Chain: The degree of branching in the alkyl substituent significantly influences estrogenicity. A tertiary branched alkyl group imparts greater activity than secondary or linear (normal) alkyl chains. nih.gov
Length of the Alkyl Chain: There is an optimal alkyl chain length for maximizing estrogenic activity. Research using yeast-based estrogen receptor assays has shown that a single, tertiary branched alkyl group composed of six to eight carbons results in the highest estrogenic potential. nih.gov
Based on these SAR principles, this compound, which has a linear C18 alkyl chain, would be expected to exhibit significantly lower estrogenic activity compared to 4-tert-octylphenol (a branched C8 chain) or branched 4-nonylphenol (a branched C9 chain). The long, linear nature of its alkyl group and its length falling well outside the optimal C6-C8 range for estrogenicity are the primary reasons for this predicted decrease in potential. nih.gov The mechanism of action for the endocrine effects of these compounds often involves binding to the estrogen receptor. europa.eu
Interactive Data Table: SAR for Estrogenic Activity of Alkylphenols
| Structural Feature | Influence on Estrogenic Activity | Optimal Configuration for High Activity | Reference |
|---|---|---|---|
| Position of Alkyl Group | para > meta > ortho | para | nih.gov |
| Branching of Alkyl Chain | tertiary > secondary = normal | Tertiary | nih.gov |
| Length of Alkyl Chain | Activity is dependent on length | 6 to 8 carbons | nih.gov |
Structural Determinants of Material Performance and Stability
The chemical structure of this compound—a phenolic ring attached to a long, 18-carbon alkyl chain—determines its utility in various material applications, particularly as an antioxidant and stabilizer. cusat.ac.in
The performance of this compound in materials is governed by two main structural components:
The Phenolic Group: The hydroxyl (-OH) group on the aromatic ring is the active functional group responsible for its antioxidant properties. It can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions that lead to oxidative degradation of materials like polymers and lubricants. google.com This function is crucial for extending the service life and maintaining the performance of the host material. cusat.ac.in
The Octadecyl Chain: This long, nonpolar (lipophilic) alkyl chain provides high compatibility with and low volatility within hydrocarbon-based materials such as rubber and lubricating oils. cusat.ac.ingoogle.com It acts as an anchor, effectively locking the antioxidant molecule into the polymer or oil matrix. This reduces the likelihood of the antioxidant leaching or migrating out of the material over time, ensuring long-term stability and performance.
This dual functionality makes this compound an effective stabilizer. For instance, in rubber compounding, its inclusion can lead to maximum retention of material properties. cusat.ac.in In lubricating oils, polyalkylphenols contribute to superior oxidation resistance, which is essential for performance in high-temperature applications. google.com The long alkyl chain can also influence the physical properties of formulations, such as viscosity, and can be chemically modified to create surfactants with specific emulsification properties. researchgate.netresearchgate.net
Interactive Data Table: Structural Features and Material Function of this compound
| Structural Component | Chemical Characteristic | Function in Materials |
|---|---|---|
| Phenolic Ring with Hydroxyl Group | Polar, capable of hydrogen donation | Antioxidant activity (free radical scavenging) |
| Long (C18) Alkyl Chain | Nonpolar, lipophilic | Provides compatibility with and anchoring in polymers and oils, reduces volatility and leaching |
Future Research Directions and Emerging Methodologies
Development of Sustainable Synthesis Routes
Traditional synthesis of alkylphenols often involves the alkylation of phenols with corresponding olefins, a method that can rely on petrochemical feedstocks and harsh reaction conditions. uobasrah.edu.iq The drive towards green chemistry necessitates the development of more sustainable and environmentally benign synthetic pathways. core.ac.uk
Future research is expected to focus on several key areas:
Bio-based Feedstocks: A significant avenue of research is the use of renewable resources, such as lignin (B12514952), to produce alkylphenols. uobasrah.edu.iqresearchgate.net Lignin, a complex polymer abundant in plant biomass, can be depolymerized to yield phenolic compounds. researchgate.net Subsequent catalytic processes could be developed to selectively produce long-chain alkylphenols like 4-Octadecylphenol. This approach aligns with the principles of green chemistry by utilizing renewable plant resources and potentially reducing reliance on fossil fuels. uobasrah.edu.iq
Catalytic Innovations: Advances in catalysis offer promising routes for sustainable synthesis. For instance, selective hydrodeoxygenation using bimetallic nanoparticles, such as iron-ruthenium on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP), has been shown to be effective for producing various alkyl phenols from acetophenone (B1666503) derivatives. rsc.org Adapting such catalytic systems for the direct and selective synthesis of this compound from bio-derived precursors could represent a major step forward, offering high yields and minimizing waste. rsc.orgrsc.org
Flow Chemistry and Process Intensification: Continuous flow synthesis techniques are gaining traction for their efficiency and safety benefits. mdpi.com Developing a continuous flow process for this compound could enable better control over reaction parameters, reduce solvent usage, and allow for easier integration with other green technologies like microwave irradiation or photochemistry, leading to more sustainable and automated production. mdpi.com
| Sustainable Approach | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Bio-based Feedstocks | Utilization of renewable resources like lignin from biomass to derive the phenol (B47542) structure. uobasrah.edu.iqresearchgate.net | Reduces fossil fuel dependence; valorization of waste biomass. | Efficient lignin depolymerization and selective functionalization. |
| Advanced Catalysis | Employing novel catalysts, such as bimetallic nanoparticles (e.g., Fe₂₅Ru₇₅@SILP), for selective alkylation or hydrodeoxygenation. rsc.org | High selectivity and yield; milder reaction conditions; catalyst recyclability. mdpi.com | Catalyst design for long-chain alkylation; stability and reusability. |
| Flow Chemistry | Performing synthesis in a continuous flow reactor instead of batch processes. mdpi.com | Enhanced safety, efficiency, and scalability; reduced waste. mdpi.com | Development of a fully automated, continuous process for this compound. |
Advanced Remediation Technologies for Environmental Contamination
Given the persistence of some alkylphenols in the environment, developing effective remediation technologies is crucial. Future research should explore advanced methods for removing this compound from contaminated soil and water.
Bioremediation: This approach uses microorganisms to break down pollutants. researchgate.net Research could focus on identifying and engineering bacteria or fungi capable of degrading this compound. core.ac.ukmdpi.com Techniques like biostimulation (adding nutrients to encourage native microbial activity) and bioaugmentation (introducing specific microbes to a site) could be optimized for sites contaminated with long-chain alkylphenols. mdpi.comfrontiersin.org The goal is the complete mineralization of the compound into harmless substances like carbon dioxide and water. frontiersin.org
Nanoremediation: This technology utilizes nanoparticles for contaminant removal. numberanalytics.com Zero-valent iron (ZVI) nanoparticles, for example, have a high surface area and reactivity, making them effective for degrading organic pollutants. numberanalytics.com Research could investigate the efficacy of ZVI or other nanomaterials, such as carbon-based nanoparticles, in breaking down this compound in soil and groundwater. numberanalytics.com
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals to destroy organic contaminants. Technologies like electrochemical oxidation, ozonation, and persulfate-based oxidation (e.g., using KLOZUR® SP) could be tailored for the degradation of this compound. clu-in.orgevonik.com Future studies would need to determine the optimal conditions for these processes and assess the formation of any intermediate byproducts.
| Remediation Technology | Mechanism of Action | Potential Application for this compound | Key Research Focus |
|---|---|---|---|
| Bioremediation (e.g., Biostimulation) | Utilizes microorganisms to metabolize contaminants. researchgate.netfrontiersin.org | In-situ treatment of contaminated soil and groundwater. frontiersin.org | Isolation of effective microbial strains; optimization of environmental conditions (nutrients, oxygen). mdpi.com |
| Nanoremediation | Uses reactive nanoparticles (e.g., zero-valent iron) to degrade pollutants. numberanalytics.com | Targeted in-situ or ex-situ treatment of contamination hotspots. | Efficacy and environmental fate of nanoparticles; potential for combined remedies. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to chemically destroy contaminants. clu-in.org | Water treatment systems; soil washing and flushing. | Process efficiency; identification of degradation pathways and byproducts. |
Integration of Systems Biology and Omics Approaches in Toxicity Assessment
To fully understand the biological impact of this compound, a shift from traditional toxicological endpoints to a more holistic, systems-level approach is necessary. The integration of "omics" technologies offers a powerful framework for this assessment. numberanalytics.commdpi.com
Transcriptomics and Proteomics: These technologies allow for the large-scale study of gene expression (transcripts) and proteins, respectively. numberanalytics.comecetoc.org Exposing relevant biological models (e.g., cell cultures or aquatic organisms) to this compound and analyzing the resulting changes in the transcriptome and proteome can reveal the molecular pathways that are perturbed. mdpi.comnih.gov This can help identify specific mechanisms of toxicity, such as endocrine disruption or oxidative stress, by pinpointing differentially expressed genes (DEGs) and differentially expressed proteins (DEPs). nih.govembopress.org
Metabolomics: This field studies the complete set of small-molecule metabolites within a biological system. Metabolomic profiling can provide a direct snapshot of the physiological state of an organism following exposure to this compound, identifying metabolic disruptions that may not be apparent at the gene or protein level.
Multi-Omics Integration: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. ufz.de This multi-layered view can provide a comprehensive understanding of how a chemical exposure event propagates through a biological system, from the initial molecular initiating event to the final adverse outcome. nih.gov Such an integrated analysis can lead to the development of predictive models for toxicity and support more accurate chemical risk assessments. mdpi.com
| Omics Technology | Biological Information Provided | Application in this compound Toxicity Assessment |
|---|---|---|
| Transcriptomics | Measures the expression levels of all genes (RNA). numberanalytics.com | Identifies genes and cellular pathways affected by exposure. frontiersin.org |
| Proteomics | Measures the abundance and modification of all proteins. numberanalytics.com | Reveals changes in protein expression and function, providing a closer link to phenotype. embopress.orgfrontiersin.org |
| Metabolomics | Quantifies all small-molecule metabolites. ecetoc.org | Detects disruptions in metabolic pathways and physiological state. |
| Systems Biology | Integrates multi-omics data to model the entire biological system. nih.gov | Provides a holistic view of toxicity mechanisms and helps predict adverse outcomes. ufz.de |
Exploration of Novel Applications in Smart Materials and Sensing
The unique chemical structure of this compound, featuring a hydrophilic phenol head and a long, hydrophobic octadecyl tail, makes it an interesting candidate for incorporation into smart materials and sensors. frontiersin.org Smart materials are designed to respond to external stimuli such as temperature, light, pH, or the presence of specific chemicals. olikrom.comrsc.org
Stimuli-Responsive Polymers: this compound could be used as a monomer or a functional additive in the synthesis of novel polymers. The long alkyl chain can influence properties like solubility, self-assembly, and phase behavior. For example, incorporating it into a polymer backbone could create materials that change their conformation or aggregation state in response to temperature or solvent polarity, with potential applications in drug delivery or adaptive coatings. frontiersin.orgmdpi.com
Chemical Sensors: The phenol group can be chemically modified to act as a recognition site for specific analytes. A polymer or material containing functionalized this compound units could be designed to produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence, upon binding to a target molecule. mdpi.comresearchgate.net The long alkyl chain could help in creating a specific hydrophobic microenvironment for the sensing event to occur, potentially enhancing selectivity.
Self-Healing Materials and Smart Coatings: The long hydrocarbon chain could impart self-healing properties to a polymer network by promoting chain mobility and intermolecular interactions. Research could explore the use of this compound derivatives in creating coatings that can autonomously repair minor scratches or damage, or in developing surfaces with switchable wettability. ijnrd.org
| Application Area | Potential Role of this compound | Example Concept | Key Research Focus |
|---|---|---|---|
| Stimuli-Responsive Polymers | As a monomer or functional additive imparting amphiphilic character. | Thermo-responsive polymers that change solubility based on the hydrophobic interactions of the octadecyl chain. frontiersin.org | Synthesis of novel polymers and characterization of their responsive behavior. |
| Chemical Sensors | Functionalized phenol group as a recognition element. mdpi.com | A film that changes color or fluorescence in the presence of a specific environmental pollutant. researchgate.net | Functionalization of the phenol group and integration into sensor platforms. |
| Smart Coatings | Component to enhance hydrophobicity and promote self-assembly. | Superhydrophobic coatings for self-cleaning surfaces or anti-icing applications. ijnrd.org | Formulation of coatings and testing their durability and performance. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4-Octadecylphenol in environmental samples?
- Methodological Answer : Use chromatography techniques such as HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography) with mass spectrometry (MS) detection. Calibrate instruments using certified reference standards (e.g., Sigma-Aldrich analytical standards) and validate recovery rates in matrices like water, soil, or biological tissues. Ensure sample pre-treatment (e.g., solid-phase extraction) to remove interfering compounds .
Q. How does this compound differ structurally and functionally from nonylphenol?
- Methodological Answer : While both are alkylphenols, this compound has an 18-carbon alkyl chain, whereas nonylphenol has a 9-carbon chain. This structural difference impacts hydrophobicity, bioaccumulation potential, and estrogenic activity. Comparative studies suggest octylphenol exhibits lower acute toxicity but similar endocrine-disrupting mechanisms. Use computational modeling (e.g., QSAR) to predict behavior differences .
Q. What are the primary environmental degradation pathways for this compound?
- Methodological Answer : Under aerobic conditions, microbial degradation via β-oxidation of the alkyl chain is dominant. Monitor degradation products (e.g., phenolic intermediates) using LC-MS/MS. In anaerobic environments, persistence increases; conduct sediment-slurry experiments to assess half-life under varying redox conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported endocrine-disruption potencies of this compound?
- Methodological Answer : Discrepancies often arise from assay type (e.g., in vitro ERα vs. ERβ activation) or metabolite interference. Standardize testing using OECD TG 455 (STTA assay) and cross-validate with in vivo models (e.g., zebrafish vitellogenin induction). Account for bioactivation via liver microsome assays to assess metabolite contributions .
Q. What experimental design considerations are critical for studying this compound’s bioaccumulation in aquatic ecosystems?
- Methodological Answer : Use stable isotope-labeled this compound (e.g., deuterated analogs) to trace uptake in model organisms (e.g., Daphnia magna). Measure bioconcentration factors (BCFs) under controlled trophic transfer conditions and validate tissue-specific accumulation via GC-MS. Include lipid-normalization for data comparability .
Q. How can researchers address the compound’s low aqueous solubility in toxicity assays?
- Methodological Answer : Use carriers like dimethyl sulfoxide (DMSO) or surfactants (e.g., Tween-80) at concentrations ≤0.1% (v/v) to avoid solvent toxicity. Validate solubility via dynamic light scattering (DLS) and ensure homogeneity in exposure media. Include solvent controls in all experiments .
Q. What strategies mitigate matrix interference when detecting this compound in complex biological samples?
- Methodological Answer : Implement matrix-matched calibration curves and isotope dilution internal standards (e.g., ¹³C-labeled this compound). Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Perform post-column infusion to identify ion suppression/enhancement sources .
Data Contradiction & Validation
Q. How should conflicting data on this compound’s biodegradation rates be analyzed?
- Methodological Answer : Assess variability in experimental conditions (e.g., pH, temperature, microbial consortia). Conduct meta-analysis using tools like RevMan to quantify heterogeneity. Replicate studies under OECD 301 guidelines to standardize biodegradation testing .
Q. Why do studies report divergent estrogenic potencies for this compound across species?
- Methodological Answer : Species-specific differences in estrogen receptor (ER) binding affinity and metabolic clearance rates are key factors. Perform cross-species ER-binding assays (e.g., recombinant ER isoforms) and compare hepatic clearance using hepatocyte models. Use phylogenetic analysis to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
